1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

PDE4B Inhibitor Phosphodiesterase Inflammation

PDE4B inhibitor programs often stall due to a lack of chemically tractable, moderate-affinity starting points. This functionalized 7-azaindole solves that problem. - **Validated Starting Point:** Measurable PDE4B activity (IC50 = 240 nM) with 40-fold selectivity over CDK5, providing a reliable reference standard for SAR studies. - **Synthetic Utility:** The N1-benzenesulfonyl group acts as a stable protecting group for multi-step elaboration, making it a superior building block for kinase-focused libraries. - **Supply Assurance:** Available as a high-purity (>98%) solid, shipped under ambient conditions for immediate global delivery to accelerate your hit-to-lead chemistry.

Molecular Formula C14H9N3O2S
Molecular Weight 283.31 g/mol
CAS No. 1015608-95-3
Cat. No. B1291007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
CAS1015608-95-3
Molecular FormulaC14H9N3O2S
Molecular Weight283.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C#N
InChIInChI=1S/C14H9N3O2S/c15-9-11-8-12-6-7-17(14(12)16-10-11)20(18,19)13-4-2-1-3-5-13/h1-8,10H
InChIKeyUXEJLYXBSSTCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Strategic PDE4B Starting Point


1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS:1015608-95-3) is a functionalized 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative characterized by a 5-carbonitrile group and an N1-benzenesulfonyl protecting group . Its core structure is a privileged scaffold in medicinal chemistry, known for its broad utility in kinase inhibition, while the benzenesulfonyl moiety enhances its utility as a stable intermediate for further synthetic elaboration .

PDE4B pathway inhibition study fit
Protected building block for regioselective synthesis
Moderate selectivity over CDK5 kinase

Risk of Substituting with Unvalidated Analogs


In the pyrrolo[2,3-b]pyridine series, minor structural modifications can drastically alter biological activity and selectivity. While the core scaffold is common, the specific combination of the electron-withdrawing 5-carbonitrile group and the N1-benzenesulfonyl group dictates the compound's electronic profile, stability, and suitability as a synthetic handle for specific targets like Phosphodiesterase 4B (PDE4B) . Substituting with a simpler or less-defined analog without this exact substitution pattern introduces high risk, potentially leading to complete loss of target affinity, undesired polypharmacology, or synthetic incompatibility in downstream applications, thereby wasting research resources .

Unprotected core May exhibit different reactivity and regioselectivity; synthetic route may require re-validation.
Analog without benzenesulfonyl Electronic profile and stability may shift; target engagement profile may not transfer.
Generic 7-azaindole scaffold Absence of 5-CN and N1-benzenesulfonyl may result in different PDE4B activity profile.

Quantified Differentiation from In-Class PDE4 Inhibitors


PDE4B Inhibitory Activity

The compound 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1015608-95-3) demonstrates weak inhibitory activity against human PDE4B1, with a reported IC50 of 240 nM [1]. This establishes its primary known biochemical function but highlights a substantial potency gap compared to highly optimized PDE4 inhibitors. Therefore, its procurement value is not as a potent lead compound, but as a chemically defined, commercially available scaffold for structure-activity relationship (SAR) exploration or as a precursor for more potent derivatives.

PDE4B IC₅₀
Cross-study comparable
240 nM
Weak inhibitor; supports SAR starting point
Potency >1,000-fold lower than highly optimized PDE4 inhibitors
PDE4B Inhibitor Phosphodiesterase Inflammation

CDK5 Selectivity vs. Kinase Inhibitors

In contrast to its weak PDE4B activity, 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is essentially inactive against Cyclin-Dependent Kinase 5 (CDK5/p25), with a reported IC50 of 10,000 nM (10 μM) [1]. This 40-fold difference in potency between two distinct enzyme classes (PDE4B IC50: 240 nM vs. CDK5 IC50: 10,000 nM) provides a quantifiable, though modest, selectivity window for researchers.

Selectivity (PDE4B vs CDK5)
Direct head-to-head
PDE4B: 240 nM CDK5: 10 µM
~40× selectivity
Supports PDE4B-preferring probe context
Avoids typical pan-kinase polypharmacology; assay endpoint review advised
Kinase Inhibitor CDK5 Selectivity

Synthetic Utility with Benzenesulfonyl Protection

A key differentiator is the presence of the benzenesulfonyl (Bs or phenylsulfonyl) group on the N1 position. Unlike the unprotected 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile core, which may suffer from poor solubility or unwanted N-H reactivity, the N1-benzenesulfonyl group acts as a robust protecting group, enabling selective modifications at the C2, C3, and C4 positions . It also offers a specific chromophore for UV-based purification monitoring. This functional handle is critical for streamlined synthesis and is not universally present in all pyrrolo[2,3-b]pyridine analogs .

N1-Bs protection
Class-level inference
Enables regioselective functionalization
Supports synthetic route design
Data to verify; supplier specification review advised
Synthetic Intermediate Protecting Group Building Block

Application Scenarios


Early-Stage PDE4B SAR & Lead Optimization

Given its weak but measurable PDE4B activity (IC50 = 240 nM) and selectivity over CDK5, this compound is best used as a starting point for hit-to-lead chemistry. Researchers can systematically modify the pyrrolo[2,3-b]pyridine core to improve potency and selectivity, using this compound as a reference standard for SAR studies. Its procurement is justified for labs initiating a new PDE4B inhibitor program requiring a chemically tractable, moderate-affinity starting point [1].

Protected Building Block for Complex Synthesis

The N1-benzenesulfonyl group makes this compound an ideal, stable building block for multi-step syntheses. It is specifically indicated for chemists constructing more complex molecules, including those for kinase or other target-focused libraries, where the sulfonyl group can be strategically removed or retained as part of the final pharmacophore. It serves as a superior alternative to the unprotected 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile core [1].

Selectivity Profiling and Cellular Proof-of-Concept

With an IC50 of 240 nM for PDE4B and a 40-fold higher IC50 of 10,000 nM for CDK5, this compound can serve as a moderately selective tool. Researchers can use it in cellular assays to probe PDE4B-mediated biology while avoiding significant off-target activity on CDK5. This is particularly useful in academic labs or early-stage biotech projects where a simple, commercially available compound is needed for target validation or initial phenotypic screening [1][2].

Application
Selection Property
Validation Focus
PDE4B SAR & lead optimization
Measurable PDE4B activity; chemically tractable scaffold
SAR-driven potency improvement; PDE4B pathway context
Protected building block synthesis
N1-benzenesulfonyl group for regioselective handling
Synthetic route efficiency; C2/C3/C4 modification feasibility
Cellular proof-of-concept (PDE4B)
Moderate PDE4B selectivity over CDK5
PDE4B-mediated endpoint response; CDK5 off-target review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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